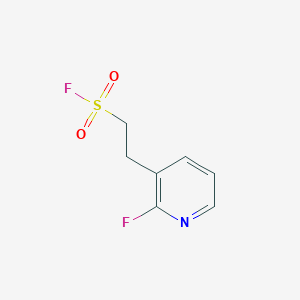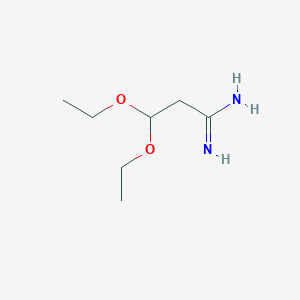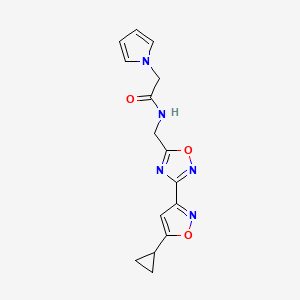![molecular formula C23H21FN4O3 B2567273 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251589-09-9](/img/structure/B2567273.png)
2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrrolo[3,2-d]pyrimidine . Pyrrolo[3,2-d]pyrimidine nucleus is often encountered in some approved drugs, clinical candidates, and functional material . Drugs currently in the market that possess pyrrolo[3,2-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .
Synthesis Analysis
The most common synthetic methods of pyrrolo[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to be cyclization reactions involving 3-amino-thiophene-2-carboxylate derivatives .科学的研究の応用
Anticancer Activity
The compound has been explored for its potential anticancer activity. Specifically, derivatives of the chemical structure, particularly those involving modifications to the pyrimidine ring, have been synthesized and tested against various cancer cell lines. One study found that certain compounds exhibited appreciable cancer cell growth inhibition against multiple cancer cell lines, suggesting potential utility in cancer treatment or as leads for further anticancer drug development (Al-Sanea et al., 2020).
Radioligand Imaging
Another significant application lies in the field of radioligand imaging, where related compounds have been used to synthesize selective ligands for imaging purposes, such as the translocator protein (18 kDa) with PET. This involves designing compounds with a fluorine atom, enabling labeling with fluorine-18 for in vivo imaging using positron emission tomography (Dollé et al., 2008).
Anti-inflammatory and Analgesic Agents
Research into related compounds has also revealed potential anti-inflammatory and analgesic activities. Novel compounds derived from visnaginone and khellinone, showing significant inhibitory activity on COX-2 selectivity and demonstrating analgesic and anti-inflammatory properties, highlight the chemical structure's relevance in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Neuroimaging and Peripheral Benzodiazepine Receptors
Compounds incorporating the core structure have been synthesized for potential use as radioligands for peripheral benzodiazepine receptors (PBR), indicating applications in neuroimaging. Studies on these compounds aim to develop new tools for investigating various neurological conditions (Zhang et al., 2003).
Antimicrobial Agents
The versatility of this chemical framework extends to antimicrobial applications, with some derivatives synthesized to act as novel oxazolidinone antibacterial agents. These compounds have demonstrated in vitro antibacterial activities against a range of clinically important human pathogens, showcasing their potential in addressing antibiotic resistance (Zurenko et al., 1996).
特性
IUPAC Name |
2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-27-12-19(16-5-7-17(24)8-6-16)21-22(27)23(30)28(14-26-21)13-20(29)25-11-15-3-9-18(31-2)10-4-15/h3-10,12,14H,11,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRMUKXBCOLAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-N-[(2-chlorophenyl)(cyano)methyl]-1-(propan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2567194.png)
![3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2567196.png)

![5-(3-methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2567199.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2567200.png)
![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)


![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2567209.png)
![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)
